molecular formula C23H24N6O2 B611851 XMD16-5

XMD16-5

Cat. No.: B611851
M. Wt: 416.5 g/mol
InChI Key: AGLKBEPKKDHHKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of XMD16-5 involves several steps, starting with the preparation of intermediate compounds. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, with reaction temperatures maintained at room temperature or slightly elevated .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically produced in solid form and stored at low temperatures to maintain stability .

Chemical Reactions Analysis

Types of Reactions

XMD16-5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents . The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield.

Major Products

The major products formed from these reactions include various derivatives of this compound, which may have altered biological activities and properties .

Properties

IUPAC Name

2-[4-(4-hydroxypiperidin-1-yl)anilino]-11-methyl-5H-pyrimido[4,5-b][1,4]benzodiazepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O2/c1-28-20-5-3-2-4-18(20)22(31)26-19-14-24-23(27-21(19)28)25-15-6-8-16(9-7-15)29-12-10-17(30)11-13-29/h2-9,14,17,30H,10-13H2,1H3,(H,26,31)(H,24,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGLKBEPKKDHHKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=O)NC3=CN=C(N=C31)NC4=CC=C(C=C4)N5CCC(CC5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The research mentions XMD16-5 as a novel TNK2 inhibitor. What makes this compound potentially advantageous compared to existing treatments like dasatinib?

A1: While dasatinib demonstrates activity against TNK2, it functions as a multi-kinase inhibitor, meaning it affects a broad range of kinases within the body. [] This lack of specificity can lead to off-target effects and potential toxicity. this compound, on the other hand, exhibits greater selectivity for TNK2. [] This targeted inhibition holds promise for a more favorable safety profile and reduced side effects compared to broader-acting inhibitors like dasatinib.

Q2: The study employed a unique approach combining kinase inhibitor screening with genomic analysis. Can you elaborate on how this approach led to the identification of TNK2 as a potential drug target?

A2: Researchers utilized a powerful combination of techniques to pinpoint TNK2. First, they conducted kinase inhibitor screens on primary patient leukemia samples. [] This functional screening identified kinases sensitive to specific inhibitors. Simultaneously, they performed deep sequencing to uncover genetic alterations within the same patient samples. [] Finally, they employed the HitWalker algorithm, a computational tool that integrates functional screening data with genomic data. This algorithm prioritizes mutated genes closely associated with drug sensitivity patterns observed in the screens. [] Through this integrated approach, TNK2 mutations were identified as high-ranking potential therapeutic targets in AML and CMML leukemia samples. []

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